2-(3-Methyl-3H-diazirin-3-yl)ethanol

Description

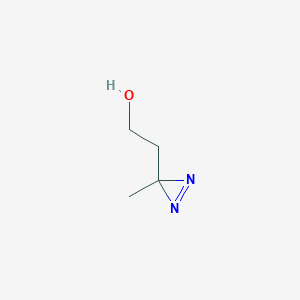

Structure

2D Structure

Properties

IUPAC Name |

2-(3-methyldiazirin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-4(2-3-7)5-6-4/h7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAYZDNOWMFZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25055-82-7 | |

| Record name | 3-Azibutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025055827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-methyl-3H-diazirin-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-(3-Methyl-3H-diazirin-3-yl)ethanol - Properties and Applications in Photoaffinity Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methyl-3H-diazirin-3-yl)ethanol is a minimalist, trifunctional chemical probe of significant interest in chemical biology and drug development.[1] This compound incorporates a photo-activatable diazirine moiety, a versatile hydroxyl group for synthetic elaboration, and a simple methyl group. Upon irradiation with UV light (typically around 350-380 nm), the diazirine ring efficiently releases dinitrogen gas to generate a highly reactive carbene intermediate.[2] This transient species can covalently crosslink with a wide range of amino acid residues in proximity, making it an invaluable tool for photoaffinity labeling (PAL). PAL enables the identification and characterization of molecular interactions, such as those between ligands and receptors, enzymes and substrates, or protein-protein complexes.[2][3] Its small size minimizes steric hindrance that could otherwise interfere with natural biological interactions.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is crucial for its application in experimental settings, guiding decisions on storage, solvent selection, and reaction conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈N₂O | [3][4] |

| Molecular Weight | 100.12 g/mol | [3][4] |

| CAS Number | 25055-82-7 | [3][4] |

| Appearance | Colorless liquid/oil | [4] |

| Purity | ≥95% - 97% | [3][4] |

| InChI Key | YXAYZDNOWMFZLL-UHFFFAOYSA-N | [4] |

| SMILES | CC1(CCO)N=N1 | |

| Storage Conditions | Store in freezer (-20°C), in a dark place, under an inert atmosphere. | [5] |

Spectral Characterization Data

Spectroscopic data is essential for confirming the identity and purity of the compound after synthesis.

| Spectrum | Data (Solvent: CDCl₃) | Reference(s) |

| ¹H NMR (400 MHz) | δ 1.08 (s, 3H, CH₃), 1.45 (brs, 1H, OH), 1.64 (t, 2H, J = 6.3 Hz, -CH₂-C), 3.54 (t, 2H, J = 6.3 Hz, -CH₂-O) | [1] |

Experimental Protocols

Synthesis and Purification

The following protocol is adapted from a general and efficient method for the synthesis of aliphatic diazirines from ketones.[1] The starting material is 4-hydroxy-2-butanone.

4.1.1 Synthesis Pathway

4.1.2 Detailed Methodology [1]

-

Diaziridine Formation:

-

Condense ammonia (approx. 100 mL) into a flask containing 4-hydroxy-2-butanone (15.2 mL, 170 mmol) at -78°C using a dry ice/acetone condenser.

-

Reflux the mixture at -30°C for 5 hours.

-

Cool the reaction back to -78°C and add a solution of hydroxylamine-O-sulfonic acid (21.15 g, 187 mmol) in methanol (150 mL).

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Filter the resulting mixture, wash the solid residue with methanol (2 x 20 mL), and concentrate the filtrate to approximately 100 mL.

-

-

Oxidation to Diazirine:

-

To the concentrated methanolic solution of the crude diaziridine, add triethylamine (71 mL, 510 mmol).

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of iodine (47.6 g, 187 mmol) in methanol (250 mL) dropwise over 2 hours, ensuring the temperature remains below 5°C.

-

After the addition is complete, stir the reaction at room temperature for an additional 2 hours.

-

-

Work-up and Purification:

-

Carefully remove the solvents under reduced pressure (25°C, 120 mbar).

-

Partition the residue between diethyl ether (200 mL) and brine (200 mL) containing saturated aqueous Na₂S₂O₃ (10 mL) to quench excess iodine.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

-

Purify the crude diazirine by column chromatography on silica gel using a pentane/diethyl ether (1:1) eluent system to obtain the final product as a colorless liquid.

-

General Protocol for Photoaffinity Labeling (PAL)

This protocol outlines a general workflow for using a diazirine-based probe, such as a derivative of this compound, to identify protein targets.

4.2.1 Experimental Workflow

4.2.2 Detailed Methodology

-

Probe Incubation:

-

Incubate the diazirine-containing probe with the biological sample (e.g., cell lysate, purified protein, or intact cells) in an appropriate buffer.

-

The incubation time and temperature should be optimized to allow for specific binding of the probe to its target. This is typically performed in the dark to prevent premature photoactivation.

-

-

UV Irradiation:

-

Transfer the sample to a suitable container (e.g., a petri dish or a microplate) on ice.

-

Irradiate the sample with UV light, typically at a wavelength between 350 nm and 380 nm, for a predetermined duration (e.g., 5-30 minutes).[3] The light source can be a handheld UV lamp or a specialized crosslinking instrument. This step activates the diazirine, leading to the formation of the reactive carbene.

-

-

Sample Preparation for Analysis:

-

Following irradiation, the covalently crosslinked protein-probe complexes are prepared for analysis. This may involve cell lysis (if working with intact cells), protein denaturation with SDS-PAGE loading buffer, and boiling.

-

-

Downstream Analysis:

-

Visualization: If the probe includes a reporter tag (e.g., biotin or a fluorophore, often added via the hydroxyl handle), the labeled proteins can be visualized by methods such as streptavidin blotting or fluorescence scanning after separation by SDS-PAGE.

-

Target Identification: To identify the labeled protein(s), the sample can be subjected to enrichment (e.g., using streptavidin beads for a biotinylated probe) followed by on-bead digestion and analysis by mass spectrometry (LC-MS/MS).

-

Mechanism of Action and Applications

The utility of this compound lies in the photochemical properties of the diazirine ring.

Upon absorption of UV light, the diazirine undergoes irreversible elimination of nitrogen gas, producing a highly reactive and short-lived carbene.[6] This carbene can then non-specifically insert into adjacent C-H, O-H, or N-H bonds of a target biomolecule.[6] Alkyl diazirines, like the one discussed here, may also isomerize to a reactive diazo intermediate, which shows a preference for labeling acidic amino acid residues (e.g., aspartic acid, glutamic acid).

The hydroxyl group of this compound serves as a key synthetic handle. It allows for the attachment of this photo-crosslinker to a wide variety of molecules of interest, including:

-

Small molecule drugs or ligands to identify their protein targets.

-

Peptides or peptidomimetics to study protein-protein interactions.

-

Reporter tags like biotin or fluorophores for downstream detection and enrichment.

Conclusion

This compound is a fundamental building block for the construction of sophisticated chemical probes. Its small size, efficient photoactivation, and synthetic tractability make it an essential tool for researchers in chemical biology and pharmacology. A thorough understanding of its chemical properties, synthesis, and application in photoaffinity labeling workflows is critical for its successful implementation in elucidating complex biological interactions and accelerating the drug discovery process.

References

- 1. Design and synthesis of cysteine-specific labels for photo-crosslinking studies - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10436K [pubs.rsc.org]

- 2. This compound, CAS 25055-82-7 | AxisPharm [axispharm.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Methyl-3H-diazirin-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of 2-(3-Methyl-3H-diazirin-3-yl)ethanol, a photoactivatable cross-linking agent of significant interest in chemical biology and drug discovery. Possessing a diazirine moiety for covalent bond formation upon UV irradiation and a hydroxyl group for further functionalization, this molecule serves as a valuable tool for elucidating molecular interactions. This document outlines a probable synthetic pathway, details generalized experimental protocols, and presents expected characterization data based on analogous compounds.

Introduction

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize protein-ligand and other molecular interactions.[1][2] This method utilizes photoreactive probes that, upon activation with light, form highly reactive intermediates capable of forming covalent bonds with nearby molecules.[3] Among the various photophores, aliphatic diazirines have gained prominence due to their small size, which minimizes steric hindrance, and their ability to generate reactive carbenes upon UV irradiation.[4]

This compound is a bifunctional molecule featuring a methyl-substituted diazirine ring for photo-cross-linking and a primary alcohol for the attachment of affinity tags, reporter groups, or pharmacophores.[5] This guide provides a comprehensive overview of its synthesis and characterization for researchers in drug development and related scientific fields.

Synthesis of this compound

The synthesis of this compound proceeds through a well-established route for aliphatic diazirines, starting from a ketone precursor.[6] The key steps involve the formation of a diaziridine intermediate from 4-hydroxy-2-butanone, followed by its oxidation to the final diazirine product.

Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Methyl-3-(2-hydroxyethyl)diaziridine (Intermediate)

This procedure is adapted from general methods for diaziridine formation from ketones.[7][8]

-

Reaction Setup: In a pressure vessel equipped with a magnetic stirrer, dissolve 4-hydroxy-2-butanone in a solution of methanol saturated with ammonia.

-

Reagent Addition: Cool the solution to 0°C and add a solution of hydroxylamine-O-sulfonic acid in methanol portion-wise while maintaining the temperature below 10°C.

-

Reaction: Seal the vessel and stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Extract the residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diaziridine intermediate.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Final Product)

The oxidation of the diaziridine intermediate to the diazirine can be achieved using various oxidizing agents.[6][9]

-

Reaction Setup: Dissolve the purified 3-methyl-3-(2-hydroxyethyl)diaziridine in an appropriate solvent such as dichloromethane or diethyl ether.

-

Oxidation: To the stirred solution, add the oxidizing agent. Common reagents for this transformation include:

-

Iodine and triethylamine

-

Freshly prepared silver oxide (Ag₂O)

-

Manganese dioxide (MnO₂) The reaction is typically carried out at room temperature and monitored by TLC.

-

-

Work-up: Once the reaction is complete, filter off the solid byproducts. Wash the filtrate with an aqueous solution of sodium thiosulfate (if iodine was used) to remove excess oxidant, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The final product, this compound, can be purified by flash column chromatography on silica gel to yield a colorless oil.

Characterization

| Property | Expected Value/Observation |

| Molecular Formula | C₄H₈N₂O[5] |

| Molecular Weight | 100.12 g/mol [5] |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR | Signals corresponding to the methyl, methylene, and hydroxyl protons. |

| ¹³C NMR | Resonances for the methyl, two methylene carbons, and the diazirine carbon. |

| IR Spectroscopy | Characteristic peaks for O-H, C-H, and the N=N stretch of the diazirine ring. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |

Table 1: Physicochemical and Spectroscopic Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, two triplets for the two methylene groups, and a broad singlet for the hydroxyl proton. The chemical shifts will be influenced by the diazirine ring and the hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the methyl carbon, the two methylene carbons, and the characteristic low-field signal of the diazirine carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

A broad band around 3300-3500 cm⁻¹ for the O-H stretching of the alcohol.

-

Absorptions in the 2850-3000 cm⁻¹ region for C-H stretching.

-

A characteristic, though potentially weak, absorption around 1550-1650 cm⁻¹ for the N=N stretching vibration of the diazirine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 100.12 or 101.13, respectively.

Application in Photoaffinity Labeling

The utility of this compound lies in its application as a photoaffinity labeling reagent. The hydroxyl group allows for its conjugation to a ligand of interest, creating a photoactivatable probe.

References

- 1. Convenient synthesis of photoaffinity probes and evaluation of their labeling abilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Diazirine - Wikipedia [en.wikipedia.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism and Application of 2-(3-Methyl-3H-diazirin-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Methyl-3H-diazirin-3-yl)ethanol is a minimalist, yet powerful, photoaffinity labeling (PAL) reagent integral to the field of chemical biology and drug discovery. Its compact size and high reactivity upon photoactivation make it an invaluable tool for the identification of protein-protein interactions and the deconvolution of small molecule targets. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its application, a summary of relevant quantitative data, and visual representations of its operational principles and experimental workflows. By understanding the nuances of this reagent, researchers can more effectively design experiments to probe complex biological systems.

Core Mechanism of Action

The utility of this compound as a photoaffinity probe lies in the unique properties of the diazirine functional group. This strained three-membered ring is relatively stable in the dark but undergoes irreversible decomposition upon irradiation with UV light, typically in the 350-370 nm range. This wavelength is advantageous as it is less damaging to biological macromolecules compared to shorter UV wavelengths.

Upon photoactivation, the diazirine moiety extrudes nitrogen gas (N₂) to generate a highly reactive and short-lived carbene intermediate. This carbene can then undergo rapid and nonspecific insertion into a wide variety of chemical bonds within its immediate vicinity, including C-H, N-H, and O-H bonds, which are abundant in proteins and other biomolecules. This covalent bond formation effectively "tags" molecules that are in close proximity to the probe at the moment of irradiation.

Recent studies have elucidated a more detailed two-step reaction mechanism for alkyl diazirines. The initial photoexcitation leads to the formation of a linear diazo intermediate. This diazo species is electrophilic and exhibits a preference for reacting with acidic residues, such as aspartic acid and glutamic acid. A subsequent photochemical step can then convert the diazo intermediate into the even more reactive carbene, which is capable of broader, less specific insertions. The formation of the diazo intermediate provides an additional layer of selectivity that can be exploited in experimental design.

Caption: Photochemical activation of this compound.

Quantitative Data Presentation

While precise quantitative data for this compound is not extensively published, data from structurally similar alkyl diazirine probes can provide valuable benchmarks for experimental design. The following tables summarize key parameters for diazirine-based photo-crosslinkers.

| Parameter | Typical Value/Range | Notes |

| Photolysis Wavelength | 350 - 370 nm | Minimizes damage to biological samples. |

| Reactive Intermediate | Carbene, Diazo | The diazo intermediate shows a preference for acidic residues. |

| Half-life of Carbene | Nanoseconds | Ensures that labeling is restricted to molecules in very close proximity. |

| Cross-linking Radius | ~6-8 Å | The effective distance over which the probe can label a target molecule. |

| Cross-linking Efficiency | 9 - 40% (for MTS-diazirine) | This is a representative value for an alkyl diazirine and can be influenced by the binding affinity of the probe to its target.[1] |

Table 1: Photochemical and Physical Properties of Alkyl Diazirine Probes

| Amino Acid Residue | Relative Reactivity (Alkyl Diazirine) | Reaction Mechanism |

| Aspartic Acid | High | Diazo Intermediate |

| Glutamic Acid | High | Diazo Intermediate |

| Tyrosine | Moderate | Diazo Intermediate |

| Other Residues | Lower (broad reactivity) | Carbene Insertion |

Table 2: Amino Acid Selectivity of Alkyl Diazirine Probes

Experimental Protocols

The following is a generalized, yet detailed, protocol for a photoaffinity labeling experiment using this compound to identify protein binding partners in a complex biological lysate. This protocol can be adapted for use with purified proteins or in living cells.

Materials and Reagents

-

This compound

-

Biological sample (e.g., cell lysate, purified protein)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

UV lamp with a 365 nm light source (e.g., Rayonet reactor or UV crosslinker)

-

Quartz or UV-transparent microplates or cuvettes

-

Protease inhibitor cocktail

-

Reagents for downstream analysis (e.g., SDS-PAGE, mass spectrometry)

Experimental Procedure

-

Sample Preparation:

-

If using a cell lysate, lyse cells in a suitable buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Dilute the lysate to the desired working concentration (typically 1-5 mg/mL) with cold PBS.

-

-

Photoaffinity Labeling:

-

Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO).

-

Add the photoaffinity probe to the protein sample to the desired final concentration (typically in the low micromolar range).

-

As a negative control, prepare a sample without the photoaffinity probe and another sample with the probe but kept in the dark.

-

Incubate the samples on ice for a predetermined time (e.g., 15-30 minutes) to allow for binding to occur.

-

Transfer the samples to a quartz or UV-transparent plate.

-

Irradiate the samples with a 365 nm UV light source. The irradiation time and distance from the source should be optimized for each experimental setup (a typical starting point is 1-5 minutes at a distance of 5-10 cm). Keep the samples on ice during irradiation to minimize heat-induced protein degradation.

-

-

Downstream Analysis:

-

Following irradiation, the covalently labeled proteins can be analyzed by various methods.

-

SDS-PAGE: Add SDS-PAGE loading buffer to the samples, boil, and resolve the proteins on a polyacrylamide gel. Labeled proteins can be detected by methods such as autoradiography (if a radiolabeled probe is used) or Western blotting if an antibody against the target or a tag on the probe is available.

-

Mass Spectrometry: For unbiased identification of labeled proteins, the sample can be prepared for mass spectrometry analysis. This typically involves:

-

In-gel or in-solution digestion of the proteins with a protease (e.g., trypsin).

-

Enrichment of labeled peptides if the probe contains an affinity tag (e.g., biotin).

-

Analysis of the peptide mixture by LC-MS/MS.

-

Database searching to identify the proteins and the specific sites of cross-linking.

-

-

Mandatory Visualizations

Caption: A typical experimental workflow for photoaffinity labeling.

Caption: Using photoaffinity labeling to map a signaling pathway.

Conclusion

This compound is a versatile and effective tool for dissecting molecular interactions in complex biological systems. Its small size minimizes perturbation of the system under study, while the highly reactive carbene generated upon photoactivation allows for the covalent capture of interacting partners. A thorough understanding of its mechanism of action, including the role of the diazo intermediate, is crucial for the rational design of experiments and the interpretation of results. The protocols and data presented in this guide provide a solid foundation for researchers to successfully employ this photoaffinity probe in their quest to unravel the intricate networks of molecular interactions that govern cellular function.

References

An In-depth Technical Guide to 2-(3-Methyl-3H-diazirin-3-yl)ethanol: A Photoaffinity Labeling Reagent for Elucidating Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Methyl-3H-diazirin-3-yl)ethanol, a minimalist yet powerful photoaffinity labeling (PAL) reagent. We delve into its core applications in chemical biology and drug discovery, focusing on its utility in identifying and characterizing protein-ligand and protein-protein interactions. This document details the underlying chemical principles, presents quantitative data on labeling preferences, and offers detailed experimental protocols for its application in proteomic studies. Furthermore, we provide visual representations of experimental workflows and a relevant signaling pathway to illustrate the practical application of this versatile chemical tool.

Introduction: The Power of Proximity-Based Covalent Capture

Understanding the intricate network of molecular interactions within a cell is fundamental to advancing our knowledge of biological processes and developing novel therapeutics. Photoaffinity labeling has emerged as a powerful technique to covalently capture transient and low-affinity interactions directly in a complex biological environment. At the heart of this technique are photoreactive crosslinking agents, and among the most effective and widely used are diazirine-containing compounds.

This compound is a key building block in this field. Its small size and high reactivity upon photoactivation make it an ideal tool for probing molecular interactions with minimal steric hindrance. This guide will explore the properties and applications of this reagent and its more advanced trifunctional analogs, which incorporate both a photoreactive diazirine group and a bioorthogonal handle for downstream analysis.

Chemical Principles of Diazirine-Based Photoaffinity Labeling

The utility of this compound and other alkyl diazirines in photoaffinity labeling stems from the unique photochemistry of the diazirine ring.

Upon irradiation with UV light, typically in the range of 350-370 nm, the diazirine moiety undergoes irreversible decomposition, releasing nitrogen gas and generating a highly reactive carbene intermediate.[1] This carbene can then rapidly and non-selectively insert into nearby C-H, N-H, and O-H bonds of interacting biomolecules, forming a stable covalent bond.[1]

Recent studies have revealed a more nuanced, two-step reaction mechanism.[2] Upon photolysis, the diazirine can also isomerize into a longer-lived, electrophilic diazo intermediate.[3][4] This diazo species exhibits a preferential reactivity towards acidic amino acid residues, such as aspartic acid and glutamic acid.[3][4] This dual reactivity of carbene and diazo intermediates is a key characteristic of alkyl diazirines, influencing their labeling patterns within the proteome.[3][4]

The general mechanism can be visualized as follows:

Quantitative Data on Labeling Preferences

The labeling efficiency of alkyl diazirines is not uniform across all amino acids. The dual-reactivity mechanism leads to a notable preference for acidic residues, which is a critical consideration in experimental design and data interpretation.

| Amino Acid Type | Labeled Amino Acid | Relative Labeling Yield (%)[3] |

| Acidic | Aspartic Acid (Asp) | ~60% |

| Glutamic Acid (Glu) | ~40% | |

| Polar | Serine (Ser) | <20% |

| Threonine (Thr) | <20% | |

| Asparagine (Asn) | <20% | |

| Glutamine (Gln) | <20% | |

| Tyrosine (Tyr) | <20% | |

| Non-polar/Aliphatic | Glycine (Gly) | <3% |

| Alanine (Ala) | <3% | |

| Valine (Val) | <3% | |

| Leucine (Leu) | <3% | |

| Isoleucine (Ile) | <3% | |

| Proline (Pro) | <3% | |

| Methionine (Met) | <3% | |

| Phenylalanine (Phe) | <3% | |

| Tryptophan (Trp) | <3% | |

| Basic | Lysine (Lys) | <3% |

| Arginine (Arg) | <3% | |

| Histidine (His) | <3% | |

| Sulfur-containing | Cysteine (Cys) | <3% |

Table 1: Relative labeling yields of an alkyl diazirine probe with various N-acetylated amino acid methyl esters under neat conditions, as determined by LC-MS.[3] Note that these are relative yields and absolute labeling efficiency in a cellular context will depend on various factors including local protein concentration, pH, and solvent accessibility.

This preference for acidic residues has led to the observation that alkyl diazirine probes often show an enrichment bias for membrane proteins, which tend to have more exposed acidic residues.[3]

Experimental Protocols

The versatility of this compound lies in its ability to be incorporated into more complex "trifunctional" probes. These probes typically contain:

-

The diazirine for photo-crosslinking.

-

A bioorthogonal handle (e.g., a terminal alkyne or biotin) for enrichment and visualization.

-

A functional group (e.g., a hydroxyl, amine, or carboxylic acid) for conjugation to a ligand of interest.

The following protocols provide a general framework for the synthesis of such a probe and its application in a typical photoaffinity labeling experiment.

Synthesis of this compound

A common precursor for the synthesis of this compound is 4-hydroxy-2-butanone. The synthesis proceeds via a two-step, one-pot reaction involving the formation of a diaziridine intermediate followed by oxidation to the diazirine.

Materials:

-

4-hydroxy-2-butanone

-

Ammonia (7N solution in methanol)

-

Hydroxylamine-O-sulfonic acid (HOSA)

-

Iodine (I₂)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure: [adapted from 4]

-

To a solution of 4-hydroxy-2-butanone in methanolic ammonia at 0°C, add hydroxylamine-O-sulfonic acid portion-wise over 1-2 hours.

-

Allow the reaction to stir overnight at room temperature.

-

The reaction mixture is then cooled to 0°C, and a solution of iodine in DCM is added, followed by the dropwise addition of triethylamine.

-

The reaction is stirred for 1-2 hours at room temperature.

-

The reaction is quenched with saturated aqueous sodium thiosulfate and extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield this compound.

General Protocol for Photoaffinity Labeling and Target Identification

This protocol outlines the use of a trifunctional probe, where this compound is derivatized with a terminal alkyne and conjugated to a small molecule ligand.

Materials:

-

Live cells or cell lysate

-

Diazirine-alkyne functionalized small molecule probe

-

Phosphate-buffered saline (PBS)

-

UV lamp (365 nm)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Azide-biotin tag

-

Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate) or a copper-free click chemistry reagent

-

Streptavidin-coated magnetic beads

-

Wash buffers

-

Elution buffer (e.g., containing SDS and biotin)

-

Reagents for SDS-PAGE and mass spectrometry

Procedure:

-

Probe Incubation: Treat live cells or cell lysate with the diazirine-alkyne probe at a predetermined concentration and incubate for a specific duration to allow for binding to target proteins.

-

UV Irradiation: Irradiate the samples with a 365 nm UV lamp for a specified time (typically 1-30 minutes) on ice to induce covalent crosslinking.[5]

-

Cell Lysis: Harvest and lyse the cells to release the proteins.

-

Click Chemistry: To the cell lysate, add the azide-biotin tag, copper(I) catalyst, and a copper-chelating ligand to conjugate biotin to the alkyne handle of the probe-protein adduct.

-

Enrichment of Biotinylated Proteins: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting or by in-gel digestion and subsequent identification by mass spectrometry.

Application in Elucidating Signaling Pathways: A Case Study of GPCRs

Photoaffinity labeling with diazirine-based probes has been instrumental in studying challenging targets like G protein-coupled receptors (GPCRs). For instance, a novel diazirine-based photoaffinity probe was used to identify the cross-link position of the human A2A adenosine receptor, providing valuable insights into the ligand-binding pocket of this important drug target.[4]

The general signaling pathway of a GPCR, which can be investigated using such probes, is depicted below. A ligand-bound probe can be used to covalently label the receptor, allowing for its isolation and the identification of interacting G proteins and downstream effectors.

Conclusion

This compound serves as a fundamental building block for the construction of sophisticated chemical probes designed to unravel the complexities of cellular interaction networks. Its minimalist structure, combined with the robust and well-characterized photochemistry of the diazirine group, provides researchers with a powerful tool for target identification and validation. The ability to incorporate this moiety into trifunctional probes has significantly expanded the scope of photoaffinity labeling, enabling the seamless integration of target capture with downstream proteomic analysis. As our understanding of the nuances of diazirine reactivity continues to grow, so too will our ability to design more precise and effective probes to illuminate the dark corners of the proteome, ultimately accelerating the pace of drug discovery and our understanding of fundamental biology.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Enhanced Mapping of Small Molecule Binding Sites in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photoaffinity Labeling of the Human A2A Adenosine Receptor and Cross-link Position Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mapping the protein interaction landscape for fully functionalized small-molecule probes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(3-Methyl-3H-diazirin-3-yl)ethanol as a Photoaffinity Labeling Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methyl-3H-diazirin-3-yl)ethanol is a minimalist, yet powerful, photoaffinity labeling (PAL) reagent widely employed in chemical biology and drug discovery. Its compact size and efficient photo-cross-linking capabilities make it an invaluable tool for identifying and characterizing protein-ligand and protein-protein interactions directly within complex biological systems. This guide provides a comprehensive overview of its properties, synthesis, experimental protocols, and applications.

Upon irradiation with UV light (typically around 350-365 nm), the diazirine moiety of this compound is activated, extruding nitrogen gas to generate a highly reactive carbene intermediate. This carbene can then rapidly and non-selectively insert into nearby C-H, O-H, and N-H bonds, forming a stable covalent linkage with interacting biomolecules.[1][2] This "snapshot" of proximity allows for the identification of direct binding partners of small molecules or other proteins.

Chemical and Physical Properties

This compound is a liquid at room temperature and possesses properties that make it suitable for biological applications. Its hydroxyl group provides a handle for further chemical modification, allowing for its incorporation into more complex probes, such as those containing reporter tags (e.g., biotin, fluorophores) or bio-orthogonal handles (e.g., alkynes, azides) for downstream analysis.

| Property | Value | Reference |

| Molecular Formula | C4H8N2O | [3][4] |

| Molecular Weight | 100.12 g/mol | [3] |

| CAS Number | 25055-82-7 | [3][5] |

| Appearance | Liquid, Oil | [4] |

| Purity | ≥95% to 97% | [3][4] |

| Storage Conditions | -20°C, in the dark, under inert atmosphere | [5] |

Mechanism of Action and Reactivity

The utility of this compound as a photoaffinity label stems from the photochemical generation of a carbene. However, the reaction mechanism is more nuanced, involving a diazo intermediate that exhibits distinct reactivity. Upon UV irradiation, the diazirine can isomerize to a linear diazo species. This diazo intermediate can then either lose nitrogen to form the desired carbene or, particularly in acidic environments, become protonated to a diazonium species that can act as an alkylating agent, preferentially reacting with nucleophilic amino acid residues.

This dual reactivity has significant implications for experimental design and data interpretation. Alkyl diazirines, such as this compound, show a marked preference for labeling acidic residues (aspartate and glutamate) in a pH-dependent manner. This is attributed to the reactivity of the diazo intermediate.

pH-Dependent Labeling of Amino Acids

The labeling efficiency of alkyl diazirines is significantly influenced by the pH of the surrounding environment. At lower pH, the protonated forms of acidic amino acid side chains are more prevalent, leading to increased labeling yields. This pH-dependent reactivity is a key characteristic of the diazo intermediate pathway.

| Amino Acid | Relative Labeling Yield at pH 5.8 | Relative Labeling Yield at pH 8.0 |

| Glutamate (Glu) | High | Low |

| Aspartate (Asp) | High | Low |

| Tyrosine (Tyr) | Moderate | Low |

| Cysteine (Cys) | Moderate | Low |

| Lysine (Lys) | Low | Low |

Note: This table summarizes the general trend of pH-dependent labeling by alkyl diazirines based on available literature. Actual yields can vary depending on the specific experimental conditions.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically starts from the corresponding ketone, 4-hydroxy-2-butanone. The general strategy involves the formation of a diaziridine ring, followed by oxidation to the diazirine.

Step 1: Formation of the Diaziridine Intermediate

-

Dissolve 4-hydroxy-2-butanone in a solution of ammonia in methanol.

-

Add a suitable aminating agent, such as hydroxylamine-O-sulfonic acid, to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).

-

Stir the reaction for several hours to allow for the formation of the diaziridine ring.

Step 2: Oxidation to the Diazirine

-

To the crude diaziridine solution, add an oxidizing agent such as iodine in the presence of a base (e.g., triethylamine) or silver(I) oxide.

-

Stir the reaction at room temperature, protecting it from light, until the oxidation is complete.

-

Purify the resulting this compound using column chromatography.

Caption: Synthesis of this compound.

Photoaffinity Labeling Protocol

This protocol provides a general workflow for using a probe derived from this compound for labeling proteins in a cellular context.

1. Probe Incubation:

-

Treat cells with the photoaffinity probe at a suitable concentration (typically in the low micromolar range) for a specific duration to allow for target engagement.

-

Include appropriate controls, such as a vehicle-only control and a competition control where cells are pre-incubated with an excess of a non-photoreactive parent molecule to identify specific binding partners.

2. UV Irradiation:

-

Irradiate the cells with UV light at a wavelength of approximately 365 nm.[6] The duration and intensity of irradiation should be optimized to achieve efficient cross-linking while minimizing cellular damage.[1] A typical setup involves a UV lamp with an emission peak at 365 nm.[6]

3. Cell Lysis and Protein Extraction:

-

After irradiation, harvest the cells and lyse them using a suitable buffer to extract the proteins.

4. Downstream Analysis (e.g., with a Clickable Probe):

-

If the probe contains a bio-orthogonal handle like an alkyne, perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction to attach a reporter tag (e.g., biotin for enrichment or a fluorophore for visualization).

5. Protein Enrichment and Identification:

-

For biotin-tagged proteins, use streptavidin-coated beads to enrich the labeled proteins.

-

Digest the enriched proteins into peptides (e.g., with trypsin) and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins and map the sites of cross-linking.

Mandatory Visualizations

Mechanism of Photoaffinity Labeling

Caption: Photoactivation and dual reactivity of the diazirine probe.

Experimental Workflow for Proteomic Analysis

Caption: Streamlined workflow for target identification.

Application in Signaling Pathway Elucidation

Photoaffinity labeling with reagents like this compound can be instrumental in dissecting complex signaling pathways. For instance, a small molecule inhibitor of a key kinase in the mTOR pathway could be derivatized with the diazirine probe to identify its direct binding partners and downstream effectors.

Caption: Mapping inhibitor binding within the mTOR pathway.[7][8][9]

Conclusion

This compound is a versatile and efficient photoaffinity labeling reagent that has become a staple in modern chemical biology. Its small size minimizes perturbation of biological interactions, while its robust photochemistry allows for the covalent capture of binding partners in their native cellular environment. A thorough understanding of its dual carbene/diazo reactivity, particularly the pH-dependent labeling of acidic residues, is crucial for the design of well-controlled experiments and the accurate interpretation of the resulting data. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this powerful tool in their quest to unravel the complexities of biological systems.

References

- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diazirine based photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, CAS 25055-82-7 | AxisPharm [axispharm.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 25055-82-7|this compound|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Protein interaction network analysis of mTOR signaling reveals modular organization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein interaction network analysis of mTOR signaling reveals modular organization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability of 2-(3-Methyl-3H-diazirin-3-yl)ethanol in Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 2-(3-Methyl-3H-diazirin-3-yl)ethanol, a minimalist alkyl diazirine photo-crosslinker, in commonly used biological buffers. This document synthesizes current knowledge on diazirine chemistry, outlines detailed experimental protocols for stability assessment, and presents data in a structured format to inform the design of robust photoaffinity labeling experiments.

Introduction to this compound

This compound is a valuable tool in chemical biology and drug discovery for identifying protein-ligand and protein-protein interactions.[1] Its small size minimizes steric hindrance, making it an effective photoaffinity labeling probe.[2] The core of its functionality lies in the diazirine moiety, a three-membered ring containing two nitrogen atoms. Upon irradiation with UV light (typically 330-370 nm), this group efficiently releases nitrogen gas to generate a highly reactive carbene intermediate.[3][4] This carbene can then form a covalent bond with nearby molecules, thus capturing transient interactions.[5] An ideal photoaffinity probe must be chemically stable in the dark under various experimental conditions to prevent premature degradation and ensure reproducible results.[2]

General Stability of Alkyl Diazirines

Alkyl diazirines, such as this compound, are generally characterized by their high stability in the dark. They are known to be stable under both acidic and basic conditions during chemical synthesis and purification.[6] For long-term storage, it is recommended to keep diazirine-containing compounds protected from light.[7] While specific quantitative data for this compound is not extensively published, the stability of similar alkyl diazirine probes has been evaluated. For instance, a cyclobutane diazirine tag showed negligible decomposition after 56 days in various organic solvents under dark or ambient light conditions.[8]

Upon photoactivation, diazirines can isomerize to a linear diazo intermediate.[8] This diazo species can exhibit pH-dependent reactivity, preferentially labeling acidic amino acid residues like aspartic acid and glutamic acid.[9][10] This highlights the importance of buffer choice and pH control in photoaffinity labeling experiments.

Quantitative Stability Data

Table 1: Hypothetical Half-life (t½) of this compound in Common Biological Buffers (in the dark)

| Buffer (pH) | Temperature (°C) | Expected Half-life (t½) |

| Phosphate-Buffered Saline (PBS, pH 7.4) | 4 | > 30 days |

| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 (Room Temp) | > 14 days |

| Phosphate-Buffered Saline (PBS, pH 7.4) | 37 | > 7 days |

| Tris-Buffered Saline (TBS, pH 7.4) | 25 (Room Temp) | > 14 days |

| HEPES Buffer (pH 7.4) | 25 (Room Temp) | > 14 days |

| Cell Culture Medium (e.g., DMEM) with 10% FBS | 37 | > 48 hours |

Table 2: Factors Influencing the Stability of Alkyl Diazirines

| Factor | Effect on Stability | Rationale |

| Light Exposure | Decreases stability | UV light initiates photo-activation, leading to the decomposition of the diazirine ring.[4] |

| Temperature | Decreases stability at higher temperatures | As with most chemical compounds, higher temperatures can increase the rate of degradation. |

| pH | Generally stable in a wide pH range in the dark | While stable in the dark, pH can influence the reactivity of the photo-generated diazo intermediate.[9][10] Extreme pH values may affect long-term stability. |

| Nucleophiles | Potential for slow reaction | While generally stable, strong nucleophiles could potentially react with the diazirine ring over extended periods, although this is not a common issue under typical biological buffer conditions. |

| Biological Matrix Components | May decrease stability | Complex biological matrices like cell lysates or plasma contain enzymes and other components that could potentially degrade the probe over time. |

Experimental Protocols for Stability Assessment

To ensure the reliability of experimental results, it is crucial to determine the stability of this compound under the specific conditions of your experiment. The following are detailed protocols for assessing the stability of the probe using common analytical techniques.

This protocol describes a general method for determining the stability of this compound in a biological buffer of choice.

-

Materials:

-

This compound

-

Biological buffer of interest (e.g., PBS, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

-

HPLC system with a UV detector and a C18 column

-

-

Protocol:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

-

Preparation of Test Samples: Dilute the stock solution to a final concentration of 100 µM in the biological buffer of interest. Prepare several identical samples for analysis at different time points.

-

Incubation: Incubate the test samples at the desired temperature (e.g., 4°C, 25°C, or 37°C) in the dark.

-

Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from one of the test samples.

-

Sample Analysis:

-

Inject the aliquot directly onto the HPLC system.

-

Use a suitable mobile phase gradient, for example, a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.

-

Monitor the elution profile at a wavelength where the diazirine compound absorbs (typically around 350-360 nm).

-

-

Data Analysis:

-

Measure the peak area of the parent compound at each time point.

-

Plot the natural logarithm of the peak area versus time.

-

The degradation rate constant (k) is the negative of the slope of the resulting line.

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

-

-

For more complex biological matrices like cell lysates or plasma, LC-MS/MS provides higher sensitivity and specificity.

-

Materials:

-

Same as for the HPLC protocol, with the addition of an internal standard.

-

LC-MS/MS system.

-

-

Protocol:

-

Preparation of Samples: Follow steps 1-3 from the HPLC protocol.

-

Time Points and Quenching: At each time point, take an aliquot of the sample and quench any potential enzymatic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Preparation: Centrifuge the quenched samples to pellet any precipitated proteins. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS. Monitor the disappearance of the parent mass of this compound relative to the internal standard.

-

Data Analysis:

-

Plot the peak area ratio (Probe/Internal Standard) versus time.

-

Calculate the degradation rate constant (k) and half-life (t½) as described in the HPLC protocol.

-

-

Visualizations

The following diagrams illustrate key workflows and concepts related to the use and stability of this compound.

Caption: Workflow for determining the stability of this compound.

Caption: Photochemical activation pathways of a diazirine-containing probe.

Conclusion

This compound is a robust and versatile photoaffinity probe, demonstrating high stability under typical storage and experimental conditions in the absence of light. However, to ensure the accuracy and reproducibility of experimental data, it is imperative for researchers to empirically validate its stability within the specific biological buffers and conditions of their assays. The protocols and information provided in this guide offer a framework for conducting such stability studies, thereby enabling more reliable and interpretable results in the identification of biomolecular interactions.

References

- 1. Unlocking a Diazirine Long-Lived Nuclear Singlet State via Photochemistry: NMR Detection and Lifetime of an Unstabilized Diazo-Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diazirines as Potential Molecular Imaging Tags: Probing the Requirements for Efficient and Long-Lived SABRE-Induced Hyperpolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling [dash.harvard.edu]

An In-depth Technical Guide to the Solubility of 2-(3-Methyl-3H-diazirin-3-yl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3-Methyl-3H-diazirin-3-yl)ethanol. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this guide focuses on predicting its solubility based on its molecular structure and the general principles of organic chemistry. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility in various organic solvents.

Molecular Structure and Predicted Solubility

This compound possesses a unique chemical structure that influences its solubility. The molecule contains a polar hydroxyl (-OH) group, which is capable of hydrogen bonding, and a strained, relatively nonpolar diazirine ring with a methyl group. The presence of the hydroxyl group suggests that the molecule will exhibit some degree of polarity.

The principle of "like dissolves like" is the primary determinant of solubility.[1][2] This principle states that polar compounds tend to dissolve in polar solvents, while nonpolar compounds dissolve in nonpolar solvents.[1] The solubility of an organic compound in a solvent is a balance between the interactions of the solute molecules with each other and the interactions of the solute molecules with the solvent molecules.

Based on its structure, this compound is expected to be a small, polar organic molecule.[3] The hydroxyl group can act as a hydrogen bond donor and acceptor, which will promote solubility in protic and polar aprotic solvents.[4] However, the presence of the hydrocarbon portion (ethyl and methyl groups) will contribute to some nonpolar character, potentially allowing for some solubility in less polar organic solvents.

The following table summarizes the predicted solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl group of the solvent.[4] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone | High to Moderate | The polar nature of these solvents will interact favorably with the polar hydroxyl group of the solute.[2] |

| Moderately Polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate to Low | These solvents have some polar character that can interact with the solute, but the interactions are weaker than with highly polar solvents. |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The nonpolar nature of these solvents will not effectively solvate the polar hydroxyl group of the solute. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The following are detailed protocols for determining both kinetic and thermodynamic solubility.

Kinetic solubility is a measure of how quickly a compound dissolves and is often used in high-throughput screening.[5][6]

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well microplates

-

Plate shaker

-

Turbidimeter or plate reader capable of measuring light scattering

Procedure:

-

Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).

-

Add the aqueous buffer to the wells of a 96-well microplate.

-

Add a small volume of the DMSO stock solution to the aqueous buffer in the wells to achieve a range of final concentrations.

-

Seal the plate and shake it at a constant temperature (e.g., 25°C) for a set period (e.g., 1.5-2 hours).[7]

-

Measure the turbidity of each well using a nephelometer or a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[8]

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is considered the "gold standard".[9]

Materials:

-

This compound (solid)

-

Selected organic solvents

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent.

-

Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[7]

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully remove an aliquot of the supernatant. For accurate results, centrifuge the sample to remove any remaining solid particles.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.[10]

-

The determined concentration is the thermodynamic solubility of the compound in that solvent.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a chemical compound.

Caption: A flowchart illustrating the key stages of determining the solubility of a chemical compound.

References

- 1. Khan Academy [khanacademy.org]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. enamine.net [enamine.net]

Methodological & Application

Application Notes and Protocols for Photoaffinity Labeling Using 2-(3-Methyl-3H-diazirin-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify and study non-covalent interactions between small molecules and their protein targets within a complex biological system. This method utilizes a photoactivatable probe, which upon irradiation with UV light, forms a highly reactive species that covalently crosslinks to interacting proteins. Subsequent analysis by mass spectrometry allows for the identification of these protein targets.[1][2][3]

2-(3-Methyl-3H-diazirin-3-yl)ethanol is a versatile photoaffinity labeling reagent. Its small and minimally perturbing diazirine moiety is converted into a reactive carbene upon UV irradiation at wavelengths (typically 350-370 nm) that are less damaging to biological samples.[4][5][6] The ethanol group provides a convenient handle for chemically linking this photoactive group to a ligand of interest, creating a bespoke photoaffinity probe. This document provides detailed protocols and application notes for utilizing this compound in target identification studies.

Principle of Photoaffinity Labeling

The general workflow for a photoaffinity labeling experiment involves several key steps: incubation of the photoaffinity probe with a biological sample (live cells, cell lysates, or purified proteins), UV irradiation to induce covalent crosslinking, enrichment of the labeled proteins, and finally, identification of the target proteins by mass spectrometry.[2][3]

Experimental Protocols

Protocol 1: General Photoaffinity Labeling in Live Cells

This protocol outlines the general steps for labeling target proteins in living cells using a custom probe synthesized from this compound.

Materials:

-

Photoaffinity probe (ligand of interest conjugated to this compound)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

UV lamp (350-370 nm)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Affinity resin (e.g., streptavidin beads if the probe contains a biotin tag)

-

Wash buffers

-

Elution buffer

-

Equipment for SDS-PAGE and Western blotting

-

Mass spectrometer

Procedure:

-

Cell Culture and Probe Incubation:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with the photoaffinity probe at a predetermined optimal concentration (typically in the low micromolar range, e.g., 1-10 µM) in serum-free medium.[7]

-

Incubate for a sufficient time to allow the probe to engage with its target (e.g., 1-4 hours).

-

-

UV Crosslinking:

-

Wash the cells with ice-cold PBS to remove excess probe.

-

Irradiate the cells with UV light (350-370 nm) on ice for a predetermined optimal time (e.g., 5-30 minutes). The optimal irradiation time and energy dose depend on the UV source and its distance from the cells and should be empirically determined.[4][5]

-

-

Cell Lysis:

-

After irradiation, lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Enrichment of Labeled Proteins (if applicable):

-

If the photoaffinity probe contains an affinity tag (e.g., biotin), incubate the cell lysate with the corresponding affinity resin (e.g., streptavidin-agarose beads) to enrich for labeled proteins.

-

Wash the resin extensively to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the captured proteins from the resin.

-

Prepare the protein sample for mass spectrometry analysis. This typically involves in-solution or in-gel digestion with a protease (e.g., trypsin).

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the digested peptides by LC-MS/MS.

-

Identify the proteins that were specifically labeled by the photoaffinity probe by searching the acquired MS/MS data against a protein database.

-

Protocol 2: In Vitro Photoaffinity Labeling of Purified Proteins or Cell Lysates

This protocol is suitable for confirming direct interactions with a purified protein or for initial screening in a cell lysate.

Materials:

-

Purified protein or cell lysate

-

Photoaffinity probe

-

Reaction buffer (e.g., PBS or HEPES buffer)

-

UV lamp (350-370 nm)

-

SDS-PAGE loading buffer

Procedure:

-

Incubation:

-

Incubate the purified protein or cell lysate with the photoaffinity probe at an optimized concentration in a suitable reaction buffer.

-

Allow the binding to reach equilibrium (e.g., 30-60 minutes at room temperature or 4°C).

-

-

UV Crosslinking:

-

Irradiate the sample with UV light (350-370 nm) for the optimized duration.

-

-

Analysis:

-

Add SDS-PAGE loading buffer to the reaction mixture.

-

Analyze the sample by SDS-PAGE and visualize the labeled protein by Coomassie staining, silver staining, or Western blotting (if an antibody against the target is available or if the probe contains an epitope tag). A shift in the molecular weight of the target protein indicates successful labeling.

-

Data Presentation

Quantitative data from photoaffinity labeling experiments are crucial for identifying high-confidence targets. The following tables provide a template for presenting such data.

Table 1: Optimization of Photoaffinity Probe Concentration

| Probe Concentration (µM) | Target Labeling Signal (Arbitrary Units) | Non-specific Binding Signal (Arbitrary Units) |

| 0.1 | 150 | 20 |

| 0.5 | 600 | 50 |

| 1.0 | 1200 | 100 |

| 5.0 | 2500 | 400 |

| 10.0 | 2800 | 800 |

| 20.0 | 2900 | 1500 |

Table 2: Optimization of UV Irradiation Time

| Irradiation Time (min) | Target Labeling Signal (Arbitrary Units) | Protein Degradation (Visual Assessment) |

| 1 | 300 | None |

| 5 | 1500 | Minimal |

| 10 | 2600 | Minor |

| 20 | 2800 | Moderate |

| 30 | 2850 | Significant |

Table 3: Quantitative Mass Spectrometry Data for Target Identification

| Protein Accession | Protein Name | Peptide Count | Fold Enrichment (Probe vs. Control) | p-value |

| P04637 | Tumor suppressor p53 | 15 | 10.5 | < 0.001 |

| P62258 | 14-3-3 protein beta/alpha | 12 | 8.2 | < 0.005 |

| Q06830 | Heat shock protein HSP 90-alpha | 8 | 2.1 | > 0.05 |

| P68871 | Tubulin beta chain | 5 | 1.5 | > 0.05 |

Mandatory Visualization

Experimental Workflow

References

- 1. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Incorporating 2-(3-Methyl-3H-diazirin-3-yl)ethanol into Chemical Probes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2-(3-Methyl-3H-diazirin-3-yl)ethanol, a compact and efficient photo-crosslinker, in the development of chemical probes for target identification and the study of molecular interactions.

Introduction

This compound is a valuable building block in chemical biology and drug discovery for the synthesis of photoaffinity probes.[1] Its small, minimally perturbing diazirine moiety can be converted into a highly reactive carbene upon exposure to UV light, enabling the formation of covalent bonds with interacting biomolecules.[2][3] This property is instrumental in photoaffinity labeling (PAL), a powerful technique to identify and characterize the binding partners of small molecules, peptides, or other biological ligands.[2][4][5] The hydroxyl group of this compound provides a convenient handle for its incorporation into a variety of molecules of interest.

Advantages of this compound in Chemical Probes

-

Minimal Size: The small size of the methyl-diazirine group minimizes steric hindrance and is less likely to interfere with the binding affinity of the probe to its target compared to bulkier photophores like benzophenones.[2][6]

-

High Reactivity: Upon photoactivation, the generated carbene is highly reactive and can insert into a wide range of C-H and heteroatom-H bonds in close proximity, leading to efficient cross-linking.

-

Chemical Stability: The diazirine ring is stable under various chemical conditions, allowing for flexibility in the synthesis of complex probes.[3]

-

Favorable Photochemical Properties: Activation is typically achieved with long-wavelength UV light (around 350-365 nm), which reduces the potential for photodamage to biological samples compared to shorter wavelength UV radiation.[7]

Data Presentation

The following tables summarize representative quantitative data for the synthesis and application of chemical probes incorporating alkyl diazirines. Note that specific yields and efficiencies can vary significantly depending on the specific reactants, reaction conditions, and biological systems.

Table 1: Representative Yields for Probe Synthesis via Esterification

| Coupling Method | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Steglich Esterification | DCC, DMAP | DCM | Room Temp | 2-12 | 60-90 |

| Mitsunobu Reaction | PPh₃, DIAD | THF | 0 to Room Temp | 2-8 | 50-85 |

Yields are illustrative and highly dependent on the specific carboxylic acid and reaction scale.

Table 2: Representative Photo-Crosslinking Efficiency

| Parameter | Condition | Typical Efficiency (%) |

| UV Wavelength | 365 nm | - |

| UV Power | 1-5 J/cm² | - |

| Irradiation Time | 1-15 min | 5-20 |

| Probe Concentration | 1-100 µM | - |

Efficiency is defined as the percentage of target protein covalently labeled by the probe and can be influenced by the binding affinity of the probe, the lifetime of the carbene, and the experimental setup.

Experimental Protocols

Protocol 1: Synthesis of a Chemical Probe via Steglich Esterification

This protocol describes the conjugation of this compound to a molecule of interest (MOI) containing a carboxylic acid functional group using a Steglich esterification.[8][9][10]

Materials:

-

This compound

-

Molecule of Interest (MOI) with a carboxylic acid group

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the MOI-COOH (1.0 eq) and this compound (1.2 eq) in anhydrous DCM.

-

Add DMAP (0.1 eq) to the solution and stir.

-

In a separate vial, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.

-

Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

-

Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired chemical probe.

Protocol 2: Photoaffinity Labeling of a Target Protein in Cell Lysate

This protocol outlines a general procedure for using a this compound-based chemical probe to label its target protein in a cell lysate.

Materials:

-

Chemical probe stock solution (e.g., 10 mM in DMSO)

-

Cell lysate containing the target protein

-

Phosphate-buffered saline (PBS)

-

UV lamp (365 nm)

-

Ice bath

-

Protease inhibitor cocktail

Procedure:

-

Prepare the cell lysate according to standard protocols, ensuring the addition of a protease inhibitor cocktail.

-

Dilute the chemical probe to the desired final concentration (typically 1-100 µM) in the cell lysate. Include a vehicle control (e.g., DMSO) and a no-UV control.

-

Incubate the mixture for a predetermined time (e.g., 30-60 minutes) at 4 °C to allow for binding of the probe to its target.

-

Transfer the samples to a suitable container (e.g., a petri dish or a multi-well plate) on an ice bath.

-

Irradiate the samples with a 365 nm UV lamp for 1-15 minutes. The optimal irradiation time and distance from the lamp should be empirically determined.

-

After irradiation, the covalently labeled proteins are ready for downstream analysis, such as SDS-PAGE, in-gel fluorescence scanning (if the probe contains a fluorescent tag), or enrichment followed by mass spectrometry for target identification.

Visualization of Workflows and Pathways

Experimental Workflow for Target Identification

The following diagram illustrates a typical workflow for identifying the protein target of a small molecule using a chemical probe derived from this compound.

References

- 1. This compound, CAS 25055-82-7 | AxisPharm [axispharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]

- 7. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01360B [pubs.rsc.org]

- 8. Steglich esterification - Wikipedia [en.wikipedia.org]

- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Steglich Esterification [organic-chemistry.org]

Application Notes and Protocols for Cross-Linking Mass Spectrometry using 2-(3-Methyl-3H-diazirin-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for the elucidation of protein-protein interactions (PPIs) and the structural characterization of protein complexes. This method utilizes chemical cross-linkers to covalently link interacting proteins, followed by mass spectrometric analysis to identify the cross-linked peptides and deduce spatial proximity constraints. Photo-reactive cross-linkers, particularly those containing a diazirine moiety, offer distinct advantages due to their ability to be activated by UV light, enabling precise temporal control of the cross-linking reaction and the ability to capture transient or weak interactions.